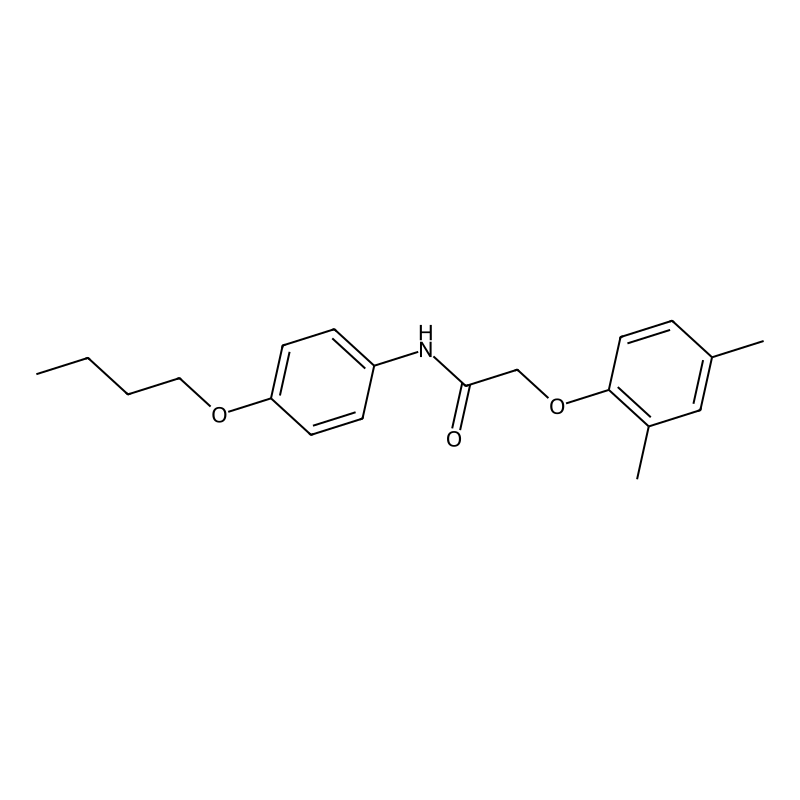

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide belongs to a class of organic compounds known as aromatic amides. Aromatic amides possess various properties that make them interesting for material science research. For instance, they can form liquid crystals, which are substances that exhibit properties between those of liquids and solids []. Liquid crystals find applications in various technological displays [].

Here, N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide's molecular structure contains aromatic groups (phenyl rings) connected by an amide linkage. This structure could influence the formation of liquid crystals with specific properties []. Research could explore this potential application by investigating the compound's mesomorphic behavior (ability to form liquid crystals) [].

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a butoxyphenyl group and a dimethylphenoxy moiety. Its chemical formula is , and it has a molecular weight of approximately 325.41 g/mol. The compound features an acetamide functional group, contributing to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can be explored through various synthetic pathways. It may participate in nucleophilic substitution reactions typical of amides, where the acetamide nitrogen can act as a nucleophile. Additionally, the presence of the aromatic rings allows for electrophilic aromatic substitution reactions, which can modify the compound's structure to enhance its biological properties or alter its pharmacokinetics.

Preliminary studies suggest that N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide may exhibit significant biological activities. Compounds with similar structures often show potential as anti-inflammatory, analgesic, or anticancer agents. The specific interactions of this compound with biological targets remain to be fully elucidated through pharmacological evaluations and molecular docking studies.

The synthesis of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

- Formation of the butoxyphenyl group: This can be achieved through alkylation of phenol derivatives.

- Coupling with dimethylphenol: A coupling reaction between the butoxyphenyl derivative and a suitable dimethylphenol precursor.

- Acetylation: Finally, the introduction of the acetamide functionality can be accomplished via acetylation using acetic anhydride or acetyl chloride.

This method allows for the construction of the desired compound while maintaining high yields and purity.

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development aimed at treating inflammatory diseases or cancers.

- Agriculture: Possible use as a herbicide or pesticide due to its structural properties that may interact with plant growth regulators.

- Material Science: Its unique chemical structure might lend itself to applications in polymer chemistry or as a component in advanced materials.

Interaction studies are crucial for understanding how N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide interacts with biological macromolecules such as proteins or nucleic acids. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into binding affinities and mechanisms of action. These studies will help identify potential therapeutic targets and optimize the compound's efficacy.

Several compounds share structural similarities with N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, which may provide context for its uniqueness:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-(4-butoxyphenyl)-2-methoxyacetamide | Structure | Anti-inflammatory activity |

| N-(4-ethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide | Structure | Potential analgesic properties |

| N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide | Structure | Anticancer activity |

The uniqueness of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide lies in its specific combination of functional groups and structural motifs that may enhance its interaction with biological targets compared to these similar compounds.